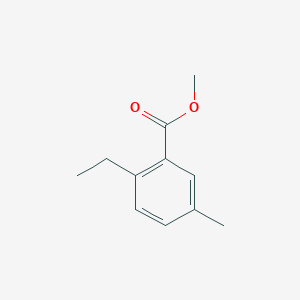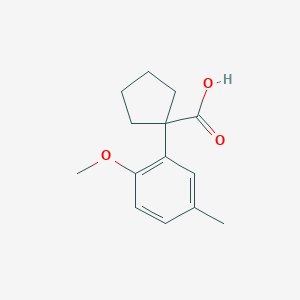
2-Amino-1-(3-hydroxy-4-methoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(3-hydroxy-4-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H13NO3 It is characterized by the presence of an amino group, a hydroxy group, and a methoxy group attached to a phenyl ring, along with a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-hydroxy-4-methoxyphenyl)propan-1-one typically involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with nitroethane in the presence of a base, followed by reduction of the resulting nitrostyrene intermediate. The reduction can be carried out using catalytic hydrogenation or by employing reducing agents such as lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(3-hydroxy-4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propanone backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of substituted amines or amides
Aplicaciones Científicas De Investigación
2-Amino-1-(3-hydroxy-4-methoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(3-hydroxy-4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
2-amino-1-(3-hydroxy-4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H13NO3/c1-6(11)10(13)7-3-4-9(14-2)8(12)5-7/h3-6,12H,11H2,1-2H3 |
Clave InChI |
GYTJHUHOQQRVPS-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC(=C(C=C1)OC)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



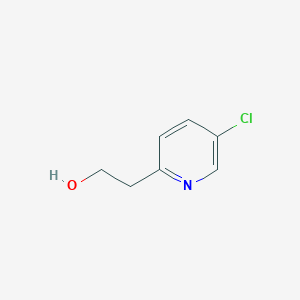
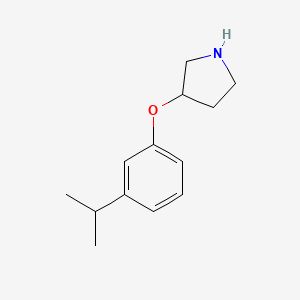
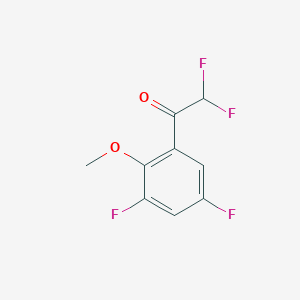
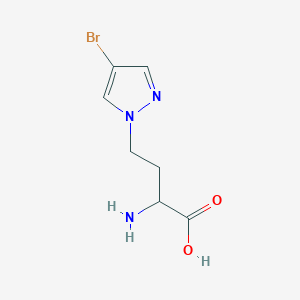

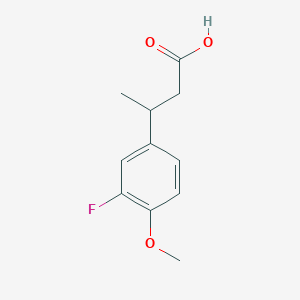
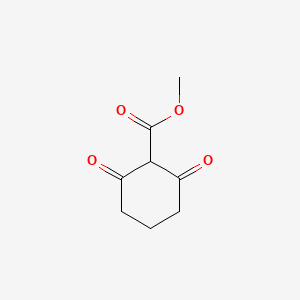

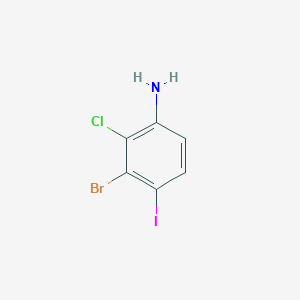
![N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline](/img/structure/B13610266.png)
